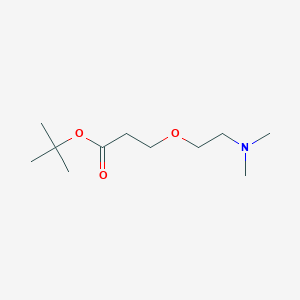

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Descripción

BenchChem offers high-quality Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTQQOHNSMOEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564499 | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-62-0 | |

| Record name | 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133803-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, a functionalized building block with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide will also draw upon information from its close structural analogs to provide a broader context for its potential properties and applications.

Core Compound Identification and Properties

CAS Number: 133803-62-0

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a tertiary amine and a tert-butyl ester. The presence of the dimethylamino group makes it a versatile building block, particularly for introducing a basic moiety into a larger molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Physicochemical Properties

Direct experimental data for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is not widely available. The following table presents its calculated molecular formula and weight, alongside the available data for its close structural analogs, tert-butyl 3-(2-(methylamino)ethoxy)propanoate and tert-butyl 3-(2-aminoethoxy)propanoate, for comparative purposes.

| Property | tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate | tert-Butyl 3-(2-(methylamino)ethoxy)propanoate[1] | tert-Butyl 3-(2-aminoethoxy)propanoate[2] |

| CAS Number | 133803-62-0 | 1807521-03-4 | 1260092-46-3 |

| Molecular Formula | C11H23NO3 | C10H21NO3 | C9H19NO3 |

| Molecular Weight | 217.31 g/mol | 203.28 g/mol | 189.25 g/mol |

| Appearance | Not Available | Liquid | Not Available |

| Storage | Not Available | 2-8°C Refrigerator | Not Available |

Synthesis and Chemical Logic

The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate can be logically approached through several standard organic chemistry reactions. A probable synthetic route involves the reaction of 2-(dimethylamino)ethanol with a suitable acrylate derivative.

General Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Caption: Plausible synthesis of the target compound via Michael addition.

Hypothetical Experimental Protocol

The following is a theoretical step-by-step protocol for the synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. This protocol is based on established chemical principles for similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate via a Michael addition reaction.

Materials:

-

2-(Dimethylamino)ethanol

-

tert-Butyl acrylate

-

Sodium tert-butoxide (or another suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous THF.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of a strong base, such as sodium tert-butoxide (e.g., 0.1 equivalents), to the solution.

-

Addition of Acrylate: Slowly add tert-butyl acrylate (1.1 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Applications in Drug Development and Research

Compounds like tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate are valuable in drug discovery and development primarily as linkers or spacers in more complex molecules. The dual functionality of the tertiary amine and the protected carboxylic acid allows for sequential chemical modifications.

-

Linkers for PROTACs and ADCs: The amino and carboxyl functionalities, once deprotected, are suitable for conjugation to proteins and small molecule payloads, making such molecules potential linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

-

Modification of Physicochemical Properties: The incorporation of this moiety can alter the solubility, lipophilicity, and basicity of a parent molecule, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic properties.

-

Building Blocks for Novel Scaffolds: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems or as a side chain to be incorporated into peptide or polymer backbones.

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry place.

The following diagram outlines the general workflow for safe handling of this and similar chemical compounds.

Caption: Recommended workflow for safe chemical handling.

Conclusion

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate represents a potentially valuable, yet under-characterized, building block for chemical synthesis. Its utility likely lies in its application as a linker and a modifier of molecular properties in the fields of drug discovery and materials science. While direct experimental data is limited, a logical synthesis strategy can be devised, and its properties and applications can be inferred from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and physical properties and to explore its potential in various scientific domains.

References

-

PubChem. tert-Butyl 3-(2-aminoethoxy)propanoate. [Link]

- Google Patents.

- BLDpharm. 133803-62-0|tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate. (This was identified from a product listing that is no longer directly accessible but was present in the initial search results).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, a molecule of interest in fields requiring tailored chemical synthons. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogues to present a robust predictive profile of its physicochemical properties, synthesis, and analytical characterization.

Molecular Structure and Functional Group Analysis

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a bifunctional molecule incorporating a bulky tert-butyl ester and a tertiary amine linked by an ether chain. This unique combination of functional groups dictates its chemical behavior and physical properties.

Molecular Structure Diagram

Caption: Molecular structure of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

-

Tert-butyl Ester: The tert-butyl group is sterically hindering, which provides significant protection to the carbonyl group from nucleophilic attack. This steric hindrance makes the ester bond stable under basic and many nucleophilic conditions. However, it is readily cleaved under acidic conditions due to the formation of a stable tert-butyl carbocation.[1]

-

Ether Linkage (-O-): The ether group is generally unreactive and contributes to the molecule's flexibility and solubility in organic solvents. The oxygen atom possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.

-

Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a tertiary amine, which imparts basicity to the molecule. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a Brønsted-Lowry base.[2][3] The presence of two methyl groups enhances the electron density on the nitrogen, increasing its basicity compared to primary and secondary amines in the gas phase.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate based on the analysis of its constituent parts and related molecules.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₂₃NO₃ | Calculated from the molecular structure. |

| Molecular Weight | 217.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Based on analogues like tert-butyl propanoate and N,N-dimethylethanolamine.[5] |

| Boiling Point | ~180-220 °C | Estimated to be higher than tert-butyl propanoate (118-118.5 °C) due to the higher molecular weight and the presence of the polar amino and ether groups.[5][6] |

| Density | ~0.90 - 0.95 g/mL | Slightly higher than tert-butyl propanoate (0.865 g/mL) due to the presence of nitrogen and the second oxygen atom.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Limited solubility in water. | The hydrophobic tert-butyl group and hydrocarbon backbone suggest good organic solvent solubility, while the polar amine and ether groups may impart some water solubility. Tert-butyl propanoate has limited water solubility.[7] |

| pKa (of the conjugate acid) | ~9.0 - 10.0 | The dimethylamino group is expected to have a pKa in this range, similar to other tertiary amines. |

Synthesis Methodologies

Two primary synthetic routes are proposed for the preparation of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. The choice of method would depend on the availability of starting materials and desired scale.

Method 1: Michael Addition

This is likely the most direct and efficient route. It involves the conjugate addition of 2-(dimethylamino)ethanol to tert-butyl acrylate.

Michael Addition Workflow

Caption: Proposed workflow for the synthesis via Michael Addition.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-(dimethylamino)ethanol in a suitable aprotic solvent (e.g., THF), a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) is added at 0 °C under an inert atmosphere.

-

Addition of Acrylate: Tert-butyl acrylate is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The aza-Michael addition of amines to acrylates is a well-established method for forming carbon-nitrogen bonds.[8][9][10]

-

Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Method 2: Williamson Ether Synthesis

This two-step method involves the formation of an ether bond.

Williamson Ether Synthesis Workflow

Caption: Proposed workflow for the synthesis via Williamson Ether Synthesis.

Step-by-Step Protocol:

-

Preparation of 2-(Dimethylamino)ethyl Halide: 2-(Dimethylamino)ethanol is converted to the corresponding halide (e.g., 2-(dimethylamino)ethyl chloride or bromide) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

-

Formation of the Alkoxide: In a separate flask, tert-butyl 3-hydroxypropanoate (which can be synthesized from the corresponding acid) is deprotonated with a strong base like sodium hydride in an anhydrous aprotic solvent to form the sodium alkoxide.

-

Etherification: The 2-(dimethylamino)ethyl halide is then added to the solution of the alkoxide. The reaction proceeds via an Sₙ2 mechanism to form the ether linkage. The Williamson ether synthesis is a classic and reliable method for forming ether bonds.[11][12][13][14][15]

-

Workup and Purification: The workup and purification steps are similar to those described for the Michael addition method.

Analytical Characterization

The structure and purity of the synthesized Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the two methyl groups on the nitrogen (a singlet at ~2.2-2.3 ppm), and several triplets and multiplets for the methylene protons of the ethyl and propyl chains. The chemical shifts of protons adjacent to the oxygen and nitrogen atoms will be deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (~170 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons of the dimethylamino group, and the methylene carbons of the backbone.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 218.18.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1730 cm⁻¹ and C-O stretching bands for the ether and ester groups.

Safety and Handling

While specific safety data for Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is not available, a risk assessment should be based on the properties of its components.

-

N,N-Dimethylethanolamine: This precursor is flammable, corrosive, and can cause severe skin and eye burns.[16][17][18][19] It is also harmful if inhaled or swallowed.[16][17][19]

-

Tert-butyl Acrylate/Propanoate: These are flammable liquids.[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Potential Applications

The unique bifunctional nature of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate makes it a potentially valuable building block in several areas of research and development:

-

Drug Delivery: The tertiary amine can be protonated at physiological pH, imparting a positive charge to the molecule. This property could be exploited in the design of drug delivery systems, where the cationic nature can facilitate interaction with negatively charged cell membranes. The tert-butyl ester can serve as a prodrug moiety, which can be cleaved in vivo to release an active carboxylic acid-containing drug.

-

Materials Science: The molecule can be used as a monomer or a functionalizing agent in polymer synthesis. The tertiary amine can act as a catalyst or a site for quaternization to introduce cationic charges into a polymer backbone.

-

Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, where the tert-butyl ester provides a protected carboxylic acid functionality and the tertiary amine offers a site for further chemical modification.

Conclusion

References

-

Williamson's synthesis of ethers. (n.d.). In Química Orgánica. Retrieved from [Link]

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

-

Tertiary Amine Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved from [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

-

Cole-Parmer. (2006, June 6). Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. Retrieved from [Link]

-

Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... (n.d.). ResearchGate. Retrieved from [Link]

-

tert-butyl propionate, 20487-40-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

tert-butyl propanoate. (2024, April 9). ChemBK. Retrieved from [Link]

-

Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016, November 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

N,N-Dimethylethanolamine. (2025, August 19). ChemBK. Retrieved from [Link]

-

Which one is more reactive, primary, secondary, or tertiary amine? (2019, August 16). Quora. Retrieved from [Link]

-

Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]

-

-

Preparation of Ethers by Dehydration of Alcohols. (n.d.). BYJU'S. Retrieved from [Link]

-

-

18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions Between Tertiary Amines and Carbonyl Compounds. (n.d.). AK Lectures. Retrieved from [Link]

-

N,N-DIMETHYLETHANOLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (2025, August 10). ResearchGate. Retrieved from [Link]

-

2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

One-Pot Synthesis of α-Substituted Acrylates. (2018, May 29). Thieme. Retrieved from [Link]

-

Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. (n.d.). SciSpace. Retrieved from [Link]

-

¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). (n.d.). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.

- Google Patents. (n.d.). CN110950760B - A kind of technology of synthesizing tert-butyl acrylate.

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]

-

Electronic effect Electronic effects: inductive and mesomeric effects. (n.d.). University of Tlemcen. Retrieved from [Link]

-

Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62. (n.d.). PubMed. Retrieved from [Link]

-

Effect of the electron-donating dimethylamino group on the HOMO and... (n.d.). ResearchGate. Retrieved from [Link]

-

Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved from [Link]

-

Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. chembk.com [chembk.com]

- 6. tert-Butyl propionate 99 20487-40-5 [sigmaaldrich.com]

- 7. CAS 20487-40-5: tert-Butyl propionate | CymitQuimica [cymitquimica.com]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Williamson's synthesis of ethers [quimicaorganica.org]

- 12. orgosolver.com [orgosolver.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. chemarc.com [chemarc.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chembk.com [chembk.com]

Application Note: Cleavage of tert-Butyl Esters with Trifluoroacetic Acid (TFA)

[1][2][3][4]

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry due to its stability under basic conditions and orthogonality to Fmoc/Cbz groups.[1][2] However, its removal using trifluoroacetic acid (TFA) generates reactive tert-butyl carbocations (

This guide moves beyond the standard "stir in TFA" instruction. It provides a mechanistic rationale for scavenger selection, detailed protocols for both simple and complex substrates, and troubleshooting frameworks to maximize yield and purity.[4]

Mechanistic Insight

Understanding the cleavage mechanism is critical for preventing side reactions. The reaction is an acid-catalyzed hydrolysis (

The Reaction Pathway[7]

-

Protonation: TFA protonates the carbonyl oxygen of the ester.[5][3]

-

Fragmentation: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the carboxylic acid and the tert-butyl carbocation (

). -

Fate of the Cation (Critical Step):

Visualization: Mechanism & Cation Fate

The following diagram illustrates the divergence between successful cleavage and unwanted alkylation.

Figure 1: Mechanistic divergence in TFA cleavage. The goal is to maximize the green/grey pathways and eliminate the red pathway.

Critical Parameters: Scavenger Selection

The choice of scavenger is the single most important variable in this protocol. Pure TFA is sufficient for simple aliphatic esters, but complex molecules require a "cocktail."[4]

Scavenger Performance Matrix

| Scavenger | Role | Target Species | Pros | Cons |

| Water | Nucleophile | Cheap, non-toxic. Forms | Poor solubility in neat TFA; insufficient for Trp protection. | |

| Triethylsilane (TES) | Hydride Donor | Highly effective.[4] Reduces cation to isobutane (gas). | Flammable. | |

| Triisopropylsilane (TIPS) | Hydride Donor | Bulky, less volatile than TES.[4] | More expensive than TES. | |

| Thioanisole | Nucleophile | Accelerates Met/Arg deprotection.[4] | Foul odor. Can cause Met-S-alkylation if not removed properly. | |

| 1,2-Ethanedithiol (EDT) | Nucleophile | The "Gold Standard" for Trp/Cys protection. | Extreme stench. Toxic. Requires specific disposal. | |

| Phenol | Nucleophile | Traps cations via Friedel-Crafts. | Solid at RT; difficult to remove during workup. |

Experimental Protocols

Protocol A: Standard Cleavage (Simple Substrates)

Use Case: Small organic molecules, simple amino acids (Gly, Ala, Phe), or substrates lacking electron-rich aromatic rings or heteroatoms.[4]

Reagents:

Procedure:

-

Dissolve the substrate in DCM (concentration ~0.1 M).

-

Note: DCM acts as a co-solvent to moderate the acidity and improve solubility.

-

-

Cool the solution to 0°C (ice bath).

-

Add TFA dropwise. Standard ratio is DCM:TFA (1:1 v/v) .

-

Allow to warm to room temperature (RT) and stir.

-

Monitoring: Check via TLC or LC-MS. Typical time: 1–4 hours.

-

-

Workup:

-

Concentrate in vacuo.

-

Crucial Step: Co-evaporate with Toluene or DCM (3x) to remove trace TFA.

-

Why? Residual TFA can catalyze decomposition or salt formation during storage.

-

Protocol B: High-Fidelity Scavenger Cocktail (Complex/Peptide Substrates)

Use Case: Peptides containing Trp, Met, Cys, Tyr, or complex organic scaffolds with electron-rich centers.[4]

Reagents:

-

Cocktail B (Standard High-Performance): TFA (95%) / TIPS (2.5%) / Water (2.5%).

-

Cocktail K (For "Difficult" Sequences): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1][8]

Procedure:

-

Prepare the cleavage cocktail fresh. Do not store.

-

Add the solid substrate directly to the cocktail (10–20 mL per gram of substrate).

-

Note: High dilution favors intramolecular deprotection over intermolecular alkylation.

-

-

Stir at RT for 2–3 hours.

-

Warning: Do not heat. Heating increases the rate of side reactions (e.g., sulfonation) exponentially.

-

-

Workup (Precipitation Method):

-

Concentrate the TFA solution to ~10% of its original volume under nitrogen flow (or rotary evaporator with a trap).

-

Add cold diethyl ether (or MTBE) (10x volume) to precipitate the product.

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant (which contains the scavengers and fulvenes).

-

Wash the pellet 2x with cold ether.

-

Dry under high vacuum.

-

Workflow Decision Tree

Use this logic flow to select the correct protocol and avoid over-engineering or under-protecting your synthesis.

Figure 2: Decision matrix for protocol selection based on substrate sensitivity.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Cleavage | Steric hindrance or insufficient acidity. | Increase TFA concentration (neat). Extend time. Do not heat. |

| M+56 Mass Peak (+tBu) | Alkylation of Trp/Tyr (Scavenger failure). | Switch to Reagent K or increase Silane/TFA ratio. Ensure cocktail is fresh. |

| M+16 Mass Peak | Methionine Oxidation ( | Add Thioanisole or Dimethyl sulfide (DMS) to reduce the sulfoxide back to Met. |

| Polymerization/Gunk | High concentration of isobutylene. | Increase dilution. Ensure open system (vented) to allow gas escape. |

| Product is an Oil | Residual TFA/Scavengers. | Precipitate with cold Ether/Hexane. Lyophilize from water/acetonitrile. |

Safety & Handling

-

TFA: Highly corrosive and volatile. Causes severe burns. Always use in a fume hood.[7] Double-gloving (Nitrile) is recommended.

-

Isobutylene: Flammable gas generated during reaction. Ensure proper ventilation.[7]

-

EDT: Stench reagent. All glassware must be bleached (oxidized) before removal from the hood to destroy the thiol smell.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. [4]

-

Lundt, B. F., et al. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][8][10][11] International Journal of Peptide and Protein Research, 12(5), 258-268.[4][8]

-

Pearson, D. A., et al. (1989).[4][8] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[12] Tetrahedron Letters, 30(21), 2739-2742.[4][8]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990).[4] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[6][7] International Journal of Peptide and Protein Research, 36(3), 255-266.[4]

-

BenchChem. (2025).[2][5][3] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acids - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

Application Note: A Guide to the Synthesis and Evaluation of CRBN-Based PROTACs Using Amine-Functionalized Linker Precursors

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] This approach offers a distinct advantage over traditional inhibition, enabling the removal of target proteins, including those previously considered "undruggable".[2] A significant number of successful PROTACs leverage Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3][4] The design of these heterobifunctional molecules, comprising a warhead for the POI and a ligand for the E3 ligase joined by a chemical linker, is a multi-parameter optimization challenge. The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex.[5]

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of CRBN-based PROTACs, with a focus on utilizing versatile amine-functionalized polyethylene glycol (PEG)-based linkers. While the query specified Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, it is important to note that the tertiary dimethylamino group is unreactive towards standard amide coupling reactions required for PROTAC synthesis. Therefore, this guide will focus on a synthetically viable and structurally related primary amine precursor, tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate , to illustrate the principles and protocols for incorporating such linkers into effective protein degraders.

The Principle of CRBN-Mediated Protein Degradation

PROTACs function as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[] In CRBN-based PROTACs, one end of the molecule binds to CRBN, while the other binds to the POI. This proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which is the crucial first step in the degradation cascade.[][8]

Once the ternary complex is formed, the CRL4^CRBN^ complex polyubiquitinates the POI, tagging it for recognition by the 26S proteasome.[9][10] The proteasome then degrades the POI into small peptides, and the PROTAC molecule is released to engage in another catalytic cycle.[4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][11]

Figure 1: Mechanism of Action for a CRBN-based PROTAC.

Designing CRBN-Based PROTACs: Key Components

A successful PROTAC requires the careful selection and integration of three distinct chemical moieties.

The CRBN Ligand

The most widely used CRBN ligands are derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, pomalidomide, and lenalidomide.[12][13] These molecules bind to a specific hydrophobic pocket in CRBN, and their glutarimide ring is essential for this interaction.[10] Modifications are typically made to the phthalimide ring system to allow for the attachment of a linker without disrupting the crucial binding to CRBN.[] It is important to consider that IMiD-based ligands can have inherent biological activity, including the degradation of endogenous neosubstrates like IKZF1 and IKZF3, which must be evaluated.[1][]

The Linker: A Critical Determinant of Efficacy

The linker connects the CRBN ligand to the target warhead. Its length, rigidity, and chemical composition are not merely passive spacers; they are critical for enabling and stabilizing the formation of a productive ternary complex.[8] PEG-based linkers are commonly employed due to their favorable physicochemical properties, including improved solubility.

In this guide, we focus on tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate [14] as a versatile linker precursor. Its key features are:

-

Primary Amine (-NH2): Provides a reactive handle for straightforward amide bond formation with an activated carboxylic acid on the CRBN ligand.

-

PEG Chain: Confers flexibility and enhances solubility. The length of the PEG chain can be varied to optimize the distance between the POI and CRBN.

-

tert-Butyl Ester (-COOtBu): A robust protecting group for the carboxylic acid. It is stable during the initial coupling step and can be selectively removed under acidic conditions to reveal the terminal carboxyl group for subsequent coupling to the warhead.

The Protein of Interest (POI) Warhead

The warhead is a ligand that binds specifically to the target protein. The choice of warhead is entirely dependent on the POI. For this guide, we will use a derivative of JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, as a model warhead.

Protocol: Synthesis of a Model BRD4-Degrading PROTAC

This protocol outlines the synthesis of a model PROTAC, dBET6, which targets BRD4 for degradation using a pomalidomide-based CRBN ligand and a JQ1-based warhead, connected via a PEG linker.[15]

Figure 2: General Synthetic Workflow for PROTAC Assembly.

Materials and Reagents

| Reagent | Supplier | Purpose |

| 4-Carboxy-pomalidomide | Custom Synthesis/Vendor | CRBN Ligand with attachment point |

| tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate | Commercial Vendor | Linker Precursor |

| (+)-JQ1-amine | Commercial Vendor | BRD4 Warhead with attachment point |

| HATU | Commercial Vendor | Amide coupling reagent |

| DIPEA | Commercial Vendor | Non-nucleophilic base |

| Trifluoroacetic Acid (TFA) | Commercial Vendor | Deprotection of tert-butyl ester |

| DMF, DCM | Commercial Vendor | Anhydrous solvents |

| HPLC-grade solvents | Commercial Vendor | Purification and analysis |

Step-by-Step Synthesis

Step 1: Coupling of Linker to CRBN Ligand

-

Dissolve 4-Carboxy-pomalidomide (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected linker-pomalidomide intermediate.

Step 2: Deprotection of the tert-Butyl Ester

-

Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Final Coupling to the JQ1 Warhead

-

Dissolve the deprotected acid from Step 2 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of (+)-JQ1-amine (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress by LC-MS.

-

Purify the final PROTAC compound using preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Protocol: Biological Evaluation of PROTAC Efficacy

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a manner consistent with its proposed mechanism of action.

Figure 3: Workflow for the Biological Evaluation of a PROTAC.

Cell Culture and Treatment

-

Seed MV4-11 cells (or another relevant cell line expressing BRD4 and CRBN) in 6-well plates to achieve 70-80% confluency at the time of harvest.[9]

-

Prepare a dilution series of the PROTAC in DMSO. A typical concentration range for an initial screen is 1 nM to 10 µM.

-

Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying protein degradation.[9][16]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[18]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][18]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

-

Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the signal using an ECL substrate and an imaging system.[18]

-

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[18]

| Parameter | Description |

| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the POI. |

| Dₘₐₓ | The maximum percentage of POI degradation achieved. |

Verifying the Mechanism of Action

To confirm that the observed protein depletion is due to the intended PROTAC mechanism, several control experiments are essential.[19][20]

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. A functional PROTAC's activity should be rescued (i.e., degradation should be blocked).[20]

-

CRBN Competition: Co-treat cells with the PROTAC and an excess of a free CRBN ligand (e.g., 10 µM pomalidomide). The free ligand will compete for CRBN binding, preventing ternary complex formation and rescuing degradation.[11]

-

Inactive Control: Synthesize a negative control compound, for example, by using the inactive (R)-epimer of the JQ1 warhead. This compound should bind CRBN but not the target, and thus should not induce degradation.[20]

Advanced: Assessing Ternary Complex Formation

Biophysical and biochemical assays can directly measure the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical validation step.[21]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses tagged recombinant proteins (e.g., GST-BRD4 and His-CRBN) and corresponding antibody-coated donor and acceptor beads.[][15][22] When the ternary complex forms in the presence of the PROTAC, the beads are brought into proximity, generating a luminescent signal. Plotting this signal against PROTAC concentration often yields a characteristic bell-shaped or "hook effect" curve, as high concentrations of the PROTAC favor binary complexes over the productive ternary complex.[21][23][24]

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a cell-based assay that can measure ternary complex formation in living cells.[21][25] It typically involves expressing the target protein as a NanoLuc® luciferase fusion (energy donor) and the E3 ligase as a HaloTag® fusion labeled with a fluorescent acceptor. PROTAC-induced proximity results in energy transfer and a detectable signal.

Troubleshooting and Key Considerations

-

No Degradation: If no degradation is observed, consider cell permeability issues or non-optimal linker design.[19] Assays like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in cells.[26]

-

The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, is a hallmark of the ternary complex model.[24] It underscores the importance of testing a wide range of concentrations.

-

Off-Target Effects: The use of IMiD-based ligands can lead to the degradation of natural CRBN neosubstrates.[] Proteomics-based approaches can be used to assess the global selectivity of a new PROTAC.[19]

-

Linker Optimization: If initial results are suboptimal, systematic modification of the linker length and attachment points is a common strategy to improve the cooperativity and stability of the ternary complex.[5]

Conclusion

The development of CRBN-based PROTACs is a powerful strategy for targeted protein degradation. By understanding the key principles of their design and employing systematic evaluation workflows, researchers can effectively create and validate novel degraders. The use of versatile, amine-functionalized linker precursors like tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate provides a reliable and flexible platform for synthesizing PROTAC libraries and optimizing degrader efficacy. The detailed protocols and validation strategies outlined in this guide offer a robust framework for scientists and drug developers working to harness the potential of this transformative technology.

References

-

CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. (URL: [Link])

-

Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (URL: [Link])

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

-

Tactics and Strategies for the Synthesis of Cereblon Ligands - ResearchGate. (URL: [Link])

-

Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Publishing. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed. (URL: [Link])

-

C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Ternary Complex Formation Assays - Domainex. (URL: [Link])

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. (URL: [Link])

-

Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar. (URL: [Link])

-

CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (URL: [Link])

-

The Developability Challenges with Bifunctional Targeted Protein Degraders. (URL: [Link])

-

rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: [Link])

-

Safety considerations for PROTAC protein degraders. (URL: [Link])

-

PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Future of PROTAC Research: Opportunities and Obstacles - Panome Bio. (URL: [Link])

-

The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

in silico tools in protacs design - arXiv. (URL: [Link])

-

Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: [Link])

-

Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship. (URL: [Link])

-

The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (URL: [Link])

-

CAS No : 1807521-03-4 | Product Name : tert-butyl 3-(2-(methylamino)ethoxy)propanoate. (URL: [Link])

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC. (URL: [Link])

-

Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC. (URL: [Link])

-

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | C11H23NO4 | CID 51340927. (URL: [Link])

-

The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment - ResearchGate. (URL: [Link])

-

PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - MDPI. (URL: [Link])

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. panomebio.com [panomebio.com]

- 3. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arxiv.org [arxiv.org]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | C11H23NO4 | CID 51340927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. SLAS2024 [slas2024.eventscribe.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. 三重複合体の形成 [promega.jp]

- 22. revvity.co.jp [revvity.co.jp]

- 23. resources.revvity.com [resources.revvity.com]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. tandfonline.com [tandfonline.com]

- 26. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

NMR characterization of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

An Application Note for the Structural Elucidation of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a heterobifunctional molecule incorporating a protected carboxylic acid (tert-butyl ester) and a tertiary amine. Such structures are of significant interest in pharmaceutical development and chemical biology, often serving as linkers in complex molecules like Proteolysis Targeting Chimeras (PROTACs) or as intermediates in the synthesis of functionalized polymers and surfactants.[1] Unambiguous structural verification is paramount for its use in these applications. This guide provides a comprehensive framework for the characterization of this molecule using ¹H and ¹³C NMR spectroscopy. We will detail not only the protocols for data acquisition but also the underlying principles for spectral interpretation, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Structural Rationale

The structural characterization of any novel or synthesized small molecule is a cornerstone of chemical research and development.[2][3] NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[4] For Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, NMR provides critical information on:

-

Connectivity: Confirming the precise arrangement of the propanoate backbone, the ethoxy linker, and the terminal dimethylamino and tert-butyl groups.

-

Purity: Identifying the presence of residual solvents, starting materials, or side-products.

-

Structural Integrity: Ensuring the molecule has not undergone degradation, such as hydrolysis of the tert-butyl ester.

This document serves as a practical guide, grounded in established spectroscopic principles, to achieve a confident structural assignment of the title compound.

Molecular Structure and Predicted NMR Environments

To effectively interpret the NMR spectra, we must first dissect the molecule into its constituent proton (¹H) and carbon (¹³C) environments. Each unique environment will correspond to a distinct signal in the respective NMR spectrum.

Caption: Labeled structure of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

¹H NMR Characterization: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment, count, and neighboring protons for each unique proton set.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The following table summarizes the expected ¹H NMR data when using a standard solvent like deuterochloroform (CDCl₃).

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | Protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a singlet. They are shielded and appear upfield.[5] |

| b | -C(=O)CH ₂- | ~2.50 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield.[6] They are split into a triplet by the two neighboring protons on position c . |

| c | -CH ₂CH₂O- | ~3.70 | Triplet (t) | 2H | These protons are deshielded by the adjacent ether oxygen. They are split into a triplet by the two neighboring protons on position b . |

| d | -OCH ₂CH₂N- | ~3.60 | Triplet (t) | 2H | Deshielded by the adjacent ether oxygen. Split into a triplet by the two neighboring protons on position e . |

| e | -CH ₂N(CH₃)₂ | ~2.55 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen atom.[7] Split into a triplet by the two neighboring protons on position d . |

| f | -N(CH ₃)₂ | ~2.30 | Singlet (s) | 6H | Protons of the two methyl groups on the nitrogen are equivalent and have no adjacent protons, resulting in a sharp singlet. |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.

¹³C NMR Characterization: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is a powerful tool for confirming the carbon framework and the presence of key functional groups.[8][9]

Predicted Chemical Shifts (δ)

| Label | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| 1 | -C (CH₃)₃ | ~28.2 | The nine equivalent methyl carbons of the tert-butyl group. |

| 2 | -C (=O)O- | ~171.0 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[9] |

| 3 | -C(=O)C H₂- | ~35.5 | Carbon adjacent to the ester carbonyl. |

| 4 | -C H₂CH₂O- | ~66.0 | Carbon adjacent to the ether oxygen. |

| 5 | -OC H₂CH₂N- | ~69.5 | Carbon adjacent to the ether oxygen, slightly influenced by the nitrogen. |

| 6 | -C H₂N(CH₃)₂ | ~58.0 | Carbon adjacent to the nitrogen. |

| 7 | -C (CH₃)₃ | ~80.5 | The quaternary carbon of the tert-butyl group, deshielded by the ester oxygen. |

| 8 | -N(C H₃)₂ | ~45.5 | The two equivalent methyl carbons attached to the nitrogen. |

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][10]

Overall Workflow

Sources

- 1. tert-Butyl 3-(2-Aminoethoxy)propanoate | 1260092-46-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. books.rsc.org [books.rsc.org]

Mass Spectrometry Analysis of PROTACs Containing the Dimethylaminoethoxypropanoate Linker

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[6] This application note focuses on the mass spectrometry (MS) analysis of PROTACs featuring a dimethylaminoethoxypropanoate-based linker, a moiety designed to enhance solubility and cell permeability.

The unique structural characteristics of PROTACs, particularly their large size and complex nature, present distinct challenges for bioanalysis.[7][8] Accurate and sensitive quantification of PROTACs in biological matrices is crucial for understanding their pharmacokinetics (PK) and pharmacodynamics (PD), which are essential for preclinical and clinical development.[7][8] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful LC-MS/MS analysis of these important molecules.

Core Challenges in PROTAC Bioanalysis

The bioanalysis of PROTACs is often complicated by several factors:

-

In-source Fragmentation: The linker region of PROTACs can be susceptible to fragmentation within the mass spectrometer's ion source, complicating data interpretation and potentially reducing sensitivity.[7][9]

-

Non-specific Binding: Due to their size and potential for exposed ionic regions, PROTACs can adhere to laboratory plastics and glassware, leading to sample loss and inaccurate quantification.[7][9]

-

Metabolic Instability: The linker and other components of the PROTAC molecule can be targets for metabolic enzymes, leading to the formation of various metabolites that need to be characterized.[10][11]

-

Complex Matrix Effects: Biological samples introduce a host of endogenous molecules that can interfere with the ionization and detection of the target PROTAC.[12]

Experimental Workflow for PROTAC Analysis

A robust and reliable workflow is paramount for the successful analysis of PROTACs. The following diagram outlines the key stages, from sample collection to data interpretation.

Caption: A generalized workflow for the LC-MS/MS analysis of PROTACs.

Detailed Protocols

Protocol 1: Plasma Sample Preparation

This protocol details a protein precipitation method, a common and effective technique for extracting PROTACs from plasma samples.[13][14]

Materials:

-

Rat plasma containing the PROTAC of interest

-

Internal Standard (IS) solution (a structurally similar compound, if available)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH), ice-cold

-

Microcentrifuge tubes (low-binding)

-

Microcentrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples on ice.

-

In a low-binding microcentrifuge tube, aliquot 50 µL of the plasma sample.

-

Add 5 µL of the IS solution and vortex briefly.

-

Add 200 µL of ice-cold ACN containing 1% formic acid to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new low-binding tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development

Optimizing the liquid chromatography and mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is a good starting point for most PROTACs (e.g., 2.1 x 50 mm, 1.7 µm).[13]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C to improve peak shape.

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for PROTACs containing the basic dimethylamino group.

-

Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are valuable for structural elucidation and metabolite identification.[11][15]

-

Parameter Optimization:

-

Infusion: Directly infuse a standard solution of the PROTAC to optimize the precursor ion selection and collision energy for the most intense and specific product ions.

-

Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal of the precursor ion while minimizing in-source fragmentation.[7][9]

-

Table 1: Example MRM Transitions for a Hypothetical PROTAC

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PROTAC | 950.5 | 450.2 (POI Ligand) | 35 |

| 250.8 (Linker Fragment) | 45 | ||

| Internal Standard | 956.5 | 456.2 | 35 |

Fragmentation Analysis of the Dimethylaminoethoxypropanoate Linker

Understanding the fragmentation pattern of the PROTAC is crucial for developing a specific and sensitive MRM method and for structural confirmation. The dimethylaminoethoxypropanoate linker is expected to produce characteristic fragment ions.

Caption: Predicted fragmentation pattern of a PROTAC with the specified linker.

Key fragmentation pathways often involve cleavage at the amide or ether bonds within the linker structure. The presence of the tertiary amine in the dimethylaminoethoxy group can also direct fragmentation. High-resolution mass spectrometry is invaluable for confirming the elemental composition of these fragments.[2][15]

In Vitro and In Vivo Stability Considerations

The stability of a PROTAC is a critical determinant of its in vivo efficacy.[10][] Mass spectrometry is the primary tool for assessing stability in various biological matrices.

-

In Vitro Stability:

-

Liver Microsomes: Assays using liver microsomes from different species (e.g., human, rat, mouse) are essential to evaluate phase I and phase II metabolic stability.[10]

-

Plasma Stability: Incubation in plasma helps to assess degradation by plasma enzymes.[17]

-

Chemical Stability: Evaluating stability at different pH values can predict stability in various physiological compartments.

-

-

In Vivo Metabolite Identification:

-

Analysis of in vivo samples (plasma, urine, feces) is necessary to identify and characterize the metabolites formed.[]

-

This information is crucial for understanding the drug's clearance mechanisms and identifying any potentially active or toxic metabolites.

-

Conclusion

The mass spectrometric analysis of PROTACs containing a dimethylaminoethoxypropanoate linker requires a multifaceted approach that addresses the unique challenges posed by these complex molecules. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters is essential for achieving the required sensitivity, selectivity, and accuracy. A thorough understanding of the PROTAC's fragmentation behavior and metabolic stability is critical for successful preclinical and clinical development. The protocols and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this promising class of therapeutics.

References

-

Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. Available at: [Link]

-

Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. Available at: [Link]

-

Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. Available at: [Link]

-

Development and Validation of Lc-Ms/Ms Methods for the Pharmacokinetic Assessment of the Protacs Bavdeglutamide (Arv-110) and Vepdegestrant (Arv-471). SSRN. Available at: [Link]

-

Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. Available at: [Link]

-

Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. Available at: [Link]

-

Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI. Available at: [Link]

-

Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available at: [Link]

-

Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Chemical Science (RSC Publishing). Available at: [Link]

-

In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. Available at: [Link]

-

In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. PMC. Available at: [Link]

-

From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Waters Corporation. Available at: [Link]

-

Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex. ResearchGate. Available at: [Link]

-

Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. Available at: [Link]

-

Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ResearchGate. Available at: [Link]

-

Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ACS Figshare. Available at: [Link]

-

Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. SCIEX. Available at: [Link]

-

Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. Available at: [Link]

-

Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. Available at: [Link]

-

Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. MDPI. Available at: [Link]

-

Studies to Understand the Stability and Liabilities of Legumain-cleavable Antibody-drug Conjugates. The Open Repository @ Binghamton (The ORB). Available at: [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. sciex.com [sciex.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. sciex.com [sciex.com]

- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]

Technical Support Center: Troubleshooting and Preventing Aggregation of PROTACs with Hydrophilic Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in PROTAC development: aggregation, particularly when hydrophilic linkers are employed. While hydrophilic linkers, such as polyethylene glycol (PEG), are often incorporated to improve aqueous solubility, their use does not entirely preclude aggregation issues, which can significantly impact experimental outcomes.[1][2]

This resource is designed to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide - My PROTAC is Aggregating

This section is for you if you are actively observing precipitation, turbidity, or inconsistent results in your assays.

Question 1: I've dissolved my new PROTAC with a PEG linker in my aqueous buffer, but the solution is cloudy and I see visible precipitates. What's happening and how can I fix it?

Answer:

This is a classic sign of your PROTAC exceeding its aqueous solubility limit, a common issue even with hydrophilic linkers due to the often high molecular weight and lipophilicity of the overall PROTAC molecule.[3][4] The hydrophilic linker may not be sufficient to compensate for hydrophobic ligands.

Immediate Corrective Actions:

-

Optimize DMSO Co-solvent Concentration: While it's a go-to solvent, high concentrations of DMSO can cause assay artifacts. Aim for a final DMSO concentration of less than 0.5% in your aqueous solution.[3]

-

Improve Dissolution Technique: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock solution of your PROTAC to the aqueous buffer dropwise while vortexing or stirring vigorously.[3] This avoids localized high concentrations of the PROTAC that can trigger precipitation.[3]

-

Lower the PROTAC Concentration: You may be working above the solubility limit of your compound in that specific buffer.[3] Perform a serial dilution to identify the highest concentration that remains soluble.

-

Buffer Composition and pH Adjustment:

-

pH: The pH of your buffer can significantly impact the solubility of PROTACs containing ionizable groups. If your PROTAC has acidic or basic moieties, adjust the buffer pH to a point where these groups are charged, which generally increases aqueous solubility.

-

Salt Concentration: Modify the ionic strength of your buffer. Sometimes, increasing the salt concentration can enhance solubility, but this is highly protein-dependent.

-

Long-Term Solutions (Requiring Synthesis of New Analogs):

-

Linker Modification:

-

Extend the PEG Chain: Synthesizing analogs with longer PEG chains (e.g., PEG4, PEG6) can increase hydrophilicity and water solubility.[3]

-

Incorporate Ionizable Groups: Introducing a basic nitrogen (e.g., piperazine) or an acidic group (e.g., carboxylic acid) into the linker can dramatically improve solubility at physiological pH.[3][5]

-

-

Ligand Modification: Add polar functional groups to solvent-exposed regions of the target or E3 ligase ligands.

Question 2: My PROTAC appears soluble, but I'm getting inconsistent results in my biochemical and biophysical assays (e.g., SPR, ITC, DSF). Could this be due to aggregation?

Answer:

Yes, this is a strong possibility. Soluble aggregates, which are not visible to the naked eye, can significantly interfere with many biophysical techniques and lead to unreliable data.[6] These aggregates can cause artifacts, reduce the active concentration of your PROTAC, and impact binding kinetics.

Troubleshooting Steps & Experimental Protocols:

-

Detecting Soluble Aggregates:

-

Dynamic Light Scattering (DLS): This is a primary technique to assess the homogeneity of your sample. A high polydispersity index or the presence of multiple particle sizes is indicative of aggregation.

-

Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume suggests the presence of aggregates.[6][7]

-

Analytical Ultracentrifugation (AUC): This technique can separate and quantify different species in solution, providing clear evidence of aggregation.[8][9]

-

-

Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

-

Sample Preparation: Prepare your PROTAC solution at the desired concentration in the final assay buffer. Ensure the buffer is filtered to remove any particulate matter.

-

Measurement:

-

Equilibrate the DLS instrument to the desired temperature.

-

Transfer the PROTAC solution to a clean, dust-free cuvette.

-

Place the cuvette in the instrument and allow the temperature to stabilize.

-

Acquire data, paying attention to the correlation function and the resulting size distribution plot.

-

-

Interpretation: A monomodal peak with a low polydispersity index (<0.2) suggests a homogenous solution. Multiple peaks or a high polydispersity index indicates aggregation.

-

-

Improving Assay Robustness:

-

Incorporate Detergents: Adding a low concentration of a non-denaturing, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help to solubilize aggregates.[6][10]

-

Buffer Optimization: Screen different buffer conditions (pH, salt concentration) to find one that minimizes aggregation.

-

Use of Additives: Small molecules like glycerol (5-10%), L-arginine, or sucrose can act as stabilizing agents and reduce aggregation.[10]

-

Section 2: FAQs - Proactive Prevention of PROTAC Aggregation

This section provides answers to common questions about proactively designing and handling PROTACs to minimize aggregation from the outset.

Why do PROTACs with hydrophilic linkers still aggregate?